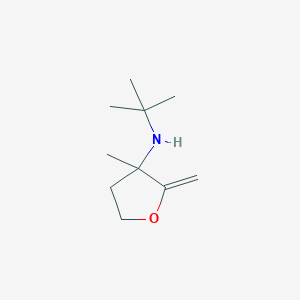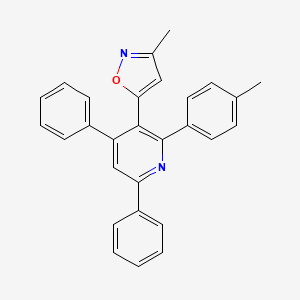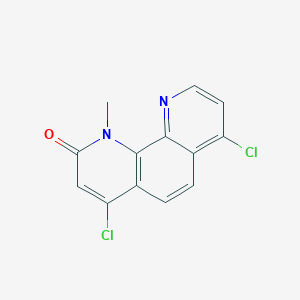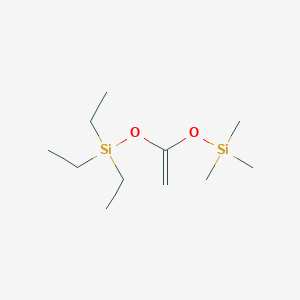
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is composed of a cyanophenoxy group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with 3-chloropropyl 4-methylbenzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reaction is typically carried out in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxypropyl derivatives.
Hydrolysis: Products include 4-cyanophenol and 4-methylbenzenesulfonic acid.
Reduction: Products include 3-(4-aminophenoxy)propyl 4-methylbenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of functional materials and additives for various applications
Wirkmechanismus
The mechanism of action of 3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanophenoxy group can engage in hydrogen bonding and π-π interactions, while the sulfonate group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminophenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with an amine group instead of a nitrile group.
3-(4-Hydroxyphenoxy)propyl 4-methylbenzene-1-sulfonate: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-(4-Cyanophenoxy)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the cyanophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
147749-98-2 |
|---|---|
Molekularformel |
C17H17NO4S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3-(4-cyanophenoxy)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-14-3-9-17(10-4-14)23(19,20)22-12-2-11-21-16-7-5-15(13-18)6-8-16/h3-10H,2,11-12H2,1H3 |
InChI-Schlüssel |
OGRCXLZRDYYIMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)




![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)



![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)
